Ternidazole

Beschreibung

Classification and Context within Nitroimidazole Antimicrobials

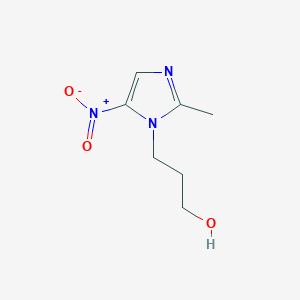

Ternidazole is classified as a 5-nitroimidazole derivative. ontosight.aitargetmol.com The foundational structure of this class is an imidazole (B134444) ring substituted with a nitro group (NO₂). wikipedia.org From a chemical standpoint, nitroimidazole antibiotics are categorized based on the position of this nitro group. wikipedia.org this compound, along with prominent members like Metronidazole (B1676534) and Tinidazole (B1682380), belongs to the 5-nitroimidazole variety. wikipedia.org

The core of this compound is a 2-methyl-5-nitro-1H-imidazole moiety. What distinguishes it structurally from other related compounds is the substituent at the N-1 position of the imidazole ring. While Metronidazole has a hydroxyethyl (B10761427) group and Tinidazole has an ethylsulfonyl-ethyl group, this compound is characterized by a propan-1-ol group at this position. wikipedia.org This structural variation influences its physicochemical properties and pharmacokinetic profile, such as having a longer biological half-life compared to some counterparts, which is a key point of interest in comparative research.

Structural Comparison of Key 5-Nitroimidazoles

| Compound | Chemical Name | Substituent at N-1 Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol | -CH₂CH₂CH₂OH | C₇H₁₁N₃O₃ | 185.18 |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | -CH₂CH₂OH | C₆H₉N₃O₃ | 171.15 |

| Tinidazole | 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole | -CH₂CH₂SO₂CH₂CH₃ | C₈H₁₃N₃O₄S | 247.27 |

Research Significance and Scope

The significance of this compound in academic research is multifaceted. It is frequently investigated for its broad-spectrum antimicrobial activity against anaerobic organisms, including bacteria and protozoa such as Trichomonas vaginalis and Giardia lamblia. ontosight.ai A key area of research is its mechanism of action. Like other nitroimidazoles, this compound's efficacy relies on the reduction of its nitro group within the target microbial cell. ontosight.ai This process, which occurs under low-oxygen conditions, generates reactive nitro radicals. ontosight.ai These radicals are highly toxic to the cell, causing extensive damage to its DNA, such as strand breaks, which ultimately inhibits DNA synthesis and leads to cell death. ontosight.ai

Furthermore, this compound serves as a valuable model compound for studying the chemistry of nitroimidazoles. Researchers explore its oxidation-reduction reactions, where reduction can lead to aminoimidazole products and oxidation can form nitroso and hydroxylamine (B1172632) derivatives. These studies are critical for a deeper understanding of reaction mechanisms in organic chemistry. The compound is also utilized in research aimed at developing new antiprotozoal therapies, particularly for infections that have shown resistance to other nitroimidazole drugs. Its potential use in treating neglected tropical diseases has also been a subject of exploration.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol | contaminantdb.cathermofisher.com |

| Molecular Formula | C₇H₁₁N₃O₃ | thermofisher.com |

| Molecular Weight | 185.18 g/mol | thermofisher.com |

| Appearance | White to almost white powder or crystals | thermofisher.com |

| InChI Key | DUOHVNSMLSPTMI-UHFFFAOYSA-N | thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOHVNSMLSPTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862525 | |

| Record name | Ternidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-93-6 | |

| Record name | Ternidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ternidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ternidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ternidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Elucidation of Nitroreductive Activation Pathways

The conversion of Ternidazole from its benign prodrug state to a potent cytotoxic compound is a critical first step in its mechanism of action. This activation is contingent upon specific enzymatic pathways present in susceptible anaerobic microorganisms. The process is highly dependent on a low-redox-potential environment, which is characteristic of anaerobes. ontosight.ai

The activation of this compound is initiated by the transfer of electrons to its nitro group. This crucial reductive step is mediated by specific low-redox-potential proteins within the pathogen. A key player in this process is the ferredoxin-mediated electron transport system. nih.gov Ferredoxins are small, iron-sulfur proteins that serve as electron carriers in a variety of metabolic pathways, including the pyruvate-ferredoxin oxidoreductase (PFOR) system in protozoa. nih.govnih.govwikipedia.org

In susceptible organisms, electrons are transferred from reduced ferredoxin to the nitro group of this compound. nih.gov The efficiency of this activation process is directly linked to the intracellular concentration and activity of these electron transport proteins. Research on the related nitroimidazole, metronidazole (B1676534), has demonstrated that resistance in the parasite Trichomonas vaginalis is strongly correlated with reduced intracellular levels of ferredoxin, which results from decreased transcription of the ferredoxin gene. nih.gov This highlights the indispensable role of this system in the bioactivation of nitroimidazole drugs.

Table 1: Key Proteins in the Nitroreductive Activation of Nitroimidazoles

| Protein/System | Role | Organism Context | Implication for Efficacy |

|---|---|---|---|

| Pyruvate-Ferredoxin Oxidoreductase (PFOR) | Provides electrons for the reduction of ferredoxin. | Anaerobic protozoa (e.g., Giardia, Trichomonas) | Decreased activity is associated with drug resistance. nih.gov |

| Ferredoxin | Directly donates electrons to the nitro group of this compound. nih.gov | Anaerobic bacteria and protozoa. nih.gov | Reduced levels are a key mechanism of resistance. nih.gov |

| Nitroreductases (e.g., NfsA, NfsB) | Oxygen-insensitive nitroreductases that can activate nitro-compounds. | Bacteria (e.g., E. coli). nih.gov | Contribute to the reduction of the nitro group. nih.gov |

This table provides an interactive overview of proteins involved in the activation pathway.

Upon receiving an electron, the nitro group of this compound is reduced to form a highly reactive nitro radical anion (-NO2•–). nih.gov This free radical is the primary cytotoxic species responsible for the drug's antimicrobial effects. nih.gov The generation of these transient, reactive intermediates is the pivotal event linking the reductive activation to cellular damage. patsnap.com

The reactivity of these nitro radicals is profound; they are powerful oxidizing and alkylating agents that can interact with and damage a wide array of essential cellular macromolecules, most notably DNA. patsnap.com The formation of these radicals is transient, and their detection often requires specialized techniques such as electron spin resonance (ESR) spectroscopy. nih.govresearchgate.net While the production of nitro radicals is essential for therapeutic efficacy, it is also a tightly controlled process, as excessive generation can contribute to toxicity. nih.gov

DNA Damage and Cellular Apoptosis Induction

The ultimate target of the activated this compound is the pathogen's DNA. The reactive nitro radicals generated during the activation process directly attack the DNA molecule, inducing catastrophic damage that overwhelms the cell's repair capacities and leads to cell death. ontosight.ai

The interaction between the nitro radicals and microbial DNA results in significant structural damage. The primary lesions include single and double-strand breaks in the DNA backbone and the loss of its helical structure. ontosight.aipatsnap.com This physical disruption of the genetic material has immediate and severe consequences for the cell.

The damage to the DNA template effectively halts crucial cellular processes. Specifically, it leads to the inhibition of nucleic acid synthesis, preventing both DNA replication and the transcription of genes into RNA. nih.gov Without the ability to replicate its genome or synthesize essential proteins, the pathogen cannot grow or reproduce, culminating in cell death. patsnap.com Studies on metronidazole have confirmed its ability to induce DNA single-strand breaks, which inhibits DNA replication and stimulates DNA repair processes. nih.gov

Table 2: Effects of Activated this compound on Cellular Processes

| Cellular Process | Effect | Consequence |

|---|---|---|

| DNA Integrity | Induction of single and double-strand breaks. ontosight.ai | Loss of genetic information, destabilization of the genome. |

| DNA Replication | Blocked by damaged DNA template. patsnap.com | Inhibition of cell division and proliferation. |

| Nucleic Acid Synthesis | Inhibited due to template damage. nih.gov | Cessation of protein synthesis and essential metabolic functions. |

| Cellular Viability | Induction of apoptosis/programmed cell death. frontiersin.org | Eradication of the pathogenic organism. |

This interactive table summarizes the downstream effects of this compound-induced DNA damage.

Beyond direct damage to the DNA structure, the molecular targets of this compound include the enzymatic machinery responsible for DNA replication and repair. By damaging the DNA, this compound forces the cell to activate its DNA repair pathways. However, the extent of the damage is often too great for these systems to manage.

In the protozoan parasite Giardia duodenalis, for example, DNA damage induced by metronidazole has been shown to trigger a DNA homologous recombination repair (DHRR) response. nih.gov This involves the upregulation of specific repair proteins, which represents an attempt by the parasite to survive the chemical assault. nih.gov The enzymes involved in DNA replication, such as DNA polymerases and helicases, are also functionally inhibited because they cannot process the damaged DNA template. uobabylon.edu.iqnih.gov In some protozoa, like Trypanosoma brucei, unique mitochondrial proteases have been identified that play a role in regulating mitochondrial DNA replication, presenting another potential, albeit indirect, target for disruption. plos.org

Conditions Influencing Efficacy at the Cellular Level

The effectiveness of this compound is not uniform but is influenced by a range of conditions at the cellular and environmental level.

Oxygen Tension : The most critical factor is the local oxygen concentration. The nitroreductive activation of this compound is inhibited by the presence of oxygen, as oxygen can compete for the electrons needed to reduce the nitro group. This makes the drug selectively toxic to anaerobic and microaerophilic organisms that thrive in low-oxygen environments. ontosight.ai

Redox Potential : The intracellular redox state of the pathogen is paramount. A low redox potential, maintained by enzymes like pyruvate-ferredoxin oxidoreductase, is essential for the efficient reduction of the drug. nih.gov

Enzyme Activity : The efficacy is directly proportional to the activity of the enzymes in the activation pathway. nih.govnih.gov Resistance can emerge through the downregulation or mutation of key enzymes like ferredoxin, which prevents the drug from being converted into its active, cytotoxic form. nih.gov

DNA Repair Capacity : The ability of the target organism to repair the induced DNA damage can influence the outcome. A robust DNA repair system might allow the parasite to survive exposure to the drug. nih.govnih.gov

Cellular Transport : General factors such as the drug's ability to permeate the cell membrane and accumulate intracellularly also play a role. longdom.org Factors like the cell's membrane potential and ion homeostasis can influence the transport of the drug across cellular barriers. nih.gov

Oxygen Tension and Anaerobic Specificity Research

This compound, a member of the 5-nitroimidazole class of compounds, exhibits selective activity against anaerobic bacteria and protozoa. nih.gov Its mechanism of action is intrinsically linked to the low-redox potential characteristic of these microorganisms' cellular environments. The specificity of this compound for anaerobes is dictated by the reductive activation of its nitro group, a process that is highly dependent on an oxygen-deficient environment. patsnap.comnih.gov

Under anaerobic conditions, intracellular transport proteins with low redox potential, such as ferredoxin or flavodoxin, transfer electrons to the nitro group of the this compound molecule. patsnap.comnih.gov This reduction converts the relatively non-toxic parent compound into highly reactive, short-lived cytotoxic intermediates, including nitroso radicals. patsnap.comencyclopedia.pubmdpi.com These reactive species are responsible for the drug's antimicrobial effect, primarily through interaction with and damage to microbial DNA, which disrupts nucleic acid synthesis and leads to cell death. patsnap.comencyclopedia.pubmdpi.com

The presence of oxygen inhibits this activation process. Oxygen has a higher affinity for the electrons required for the reduction of the nitro group and can re-oxidize the reactive intermediates back to the parent compound in a "futile cycling" process. dvm360.comoup.com This competition for electrons effectively prevents the accumulation of the toxic radicals needed to kill the cell. Consequently, this compound is largely inactive against aerobic and facultative anaerobic bacteria under aerobic conditions, as they lack the low-redox-potential pathways necessary for efficient drug activation. nih.gov This dependency on anaerobic metabolism ensures that the cytotoxic effects of this compound are precisely targeted to anaerobic pathogens, minimizing impact on the cells of the host and aerobic microflora.

Research has demonstrated the efficacy of this compound against a range of anaerobic bacteria, including clinically significant species such as Bacteroides fragilis. nih.gov

| Feature | Description |

| Drug Class | 5-Nitroimidazole |

| Target Organisms | Anaerobic Bacteria and Protozoa |

| Activation Requirement | Low-oxygen (anaerobic) environment |

| Activation Mechanism | Reduction of the nitro group by microbial proteins (e.g., ferredoxin) |

| Active Form | Reactive nitro radicals and other cytotoxic intermediates |

| Primary Molecular Target | Deoxyribonucleic acid (DNA) |

| Effect of Oxygen | Inhibits activation through competitive electron acceptance ("futile cycling") |

Cellular Uptake and Intracellular Localization Studies

Specific research detailing the cellular uptake and precise intracellular localization of this compound is limited. However, based on studies of the broader 5-nitroimidazole class, a general mechanism can be described. The entry of these compounds into microbial cells is thought to occur primarily through passive diffusion. patsnap.com As small, non-ionized molecules at physiological pH, they can readily cross the cell membrane without the need for specific transport systems. patsnap.com

Once inside the cytoplasm of an anaerobic organism, the drug undergoes the reductive activation detailed previously. The resulting reactive metabolites are the active agents that interact with intracellular components. Studies on related nitroimidazoles, such as metronidazole, have identified several protein targets that form adducts with the drug's reactive metabolites. In Entamoeba histolytica, for example, proteins such as thioredoxin reductase were found to form adducts, leading to reduced enzyme activity and a drastic reduction in essential non-protein thiols like cysteine. plos.org

The precise subcellular distribution of this compound has not been definitively mapped. However, investigations into other antibiotics provide context for potential localization patterns within eukaryotic cells. For instance, some antimicrobial agents have been observed to accumulate in specific organelles. uu.nlnih.govucl.ac.be Lincosamides and macrolides, for example, show both cytosolic and lysosomal localization, while aminoglycosides are found almost exclusively within lysosomes after being taken up via endocytosis. nih.govucl.ac.be Fluoroquinolones, in contrast, appear to be distributed throughout the cell cytosol. nih.gov Given that this compound is a small, diffusible molecule, it is expected to initially distribute within the cytoplasm where it can be activated. Following activation, its reactive intermediates would damage nearby macromolecules, most notably DNA within the nucleus of protozoa or the nucleoid of bacteria. Further research using techniques like confocal microscopy with labeled this compound would be necessary to visually confirm its specific intracellular trafficking and final destination. nih.govevidentscientific.comnih.gov

| Process | Description (Inferred from 5-Nitroimidazole Class) |

| Cellular Entry | Primarily passive diffusion across the cell membrane. |

| Initial Localization | Cytoplasm. |

| Activation Site | Intracellularly, mediated by anaerobic-specific enzymes. |

| Potential Subcellular Targets | DNA (primary), proteins (e.g., thioredoxin reductase), non-protein thiols. |

| Potential Accumulation Sites | While not specifically studied for this compound, related compounds can localize to the cytosol and lysosomes. |

Antimicrobial Spectrum and Biological Activity Research

Protozoal Activity Investigations

Ternidazole has demonstrated significant activity against several protozoan parasites responsible for common human infections. ontosight.ai

Trichomonas vaginalis Efficacy Studies

Trichomonas vaginalis, the causative agent of trichomoniasis, is susceptible to this compound. ontosight.ai Research indicates that this compound is effective against this protozoan, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 2 µg/mL. In combination with other agents like neomycin sulfate (B86663) and prednisolone (B192156), this compound has shown high efficacy in achieving microbial eradication in cases of vaginal dysbiosis. Studies comparing different nitroimidazoles have highlighted that this class of drugs is the only one with clinically proven effectiveness against T. vaginalis infections. cdc.gov While metronidazole (B1676534) has long been a standard treatment, issues of resistance have emerged. nih.gov Tinidazole (B1682380), another nitroimidazole, has shown slightly higher cure rates in some studies compared to metronidazole. cdc.govmedscape.com

Giardia lamblia Efficacy Studies

This compound is also effective against Giardia lamblia, the protozoan responsible for giardiasis. ontosight.ai The reported MIC for this compound against G. lamblia is between 1 and 4 µg/mL. The 5-nitroimidazole class of drugs, which includes this compound, is commonly prescribed for giardiasis. plos.org Studies have shown that nitroimidazoles, as a class, have a slightly better efficacy in treating giardiasis compared to other treatments. plos.org Tinidazole has been shown to be a highly effective single-dose treatment for giardiasis. nih.gov The mechanism of action of nitroimidazoles like this compound against G. lamblia involves the reduction of their nitro group within the parasite, leading to the formation of reactive radicals that damage the parasite's DNA. mdpi.com

Entamoeba histolytica Efficacy Studies

The antiprotozoal activity of this compound extends to Entamoeba histolytica, the parasite that causes amoebiasis. ontosight.ai The drug works by disrupting the DNA of the microorganism, which inhibits its ability to reproduce and ultimately leads to its death. ontosight.ai In vitro studies on other nitroimidazoles, such as metronidazole and tinidazole, have determined their minimal inhibitory concentrations (MIC) against various strains of E. histolytica. For instance, the MIC for metronidazole ranged from 0.0625 to 0.125 µg/ml, and for tinidazole, it was between 0.0625 µg/ml and 0.25 µg/ml. nih.gov While metronidazole is a common treatment for amebiasis, there are concerns about its side effects and the parasite's ability to survive sub-therapeutic levels of the drug. frontiersin.org

Bacterial Activity Investigations

This compound exhibits a broad spectrum of activity against various bacterial species, particularly anaerobic bacteria.

Anaerobic Bacterial Species Susceptibility (e.g., Bacteroides, Clostridium)

This compound is noted for its effectiveness against anaerobic bacteria. It shares this characteristic with other nitroimidazoles like metronidazole, which are active against anaerobic bacteria such as Bacteroides and Clostridium species. Studies on the related compound tinidazole have shown it to be bactericidal against all 52 tested isolates of obligate anaerobic bacteria, which included 42 Bacteroides fragilis, 4 clostridia, and 6 peptostreptococci. nih.gov The minimum bactericidal concentrations (MBC) of tinidazole for B. fragilis were found to be in the range of 0.25 to 4 µg/ml. nih.gov Another study comparing metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius found that both drugs were active, with MICs for tinidazole being 0.16 µg/ml and 0.17 µg/ml, respectively. nih.gov

Gram-Positive and Gram-Negative Bacterial Studies

This compound has been reported to have antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. ogarev-online.ru Nitroimidazoles, as a class, are known to be active against the majority of gram-negative and gram-positive anaerobes. researchgate.net This includes bacteria such as Bacteroides (Gram-negative) and Clostridium (Gram-positive). ajper.comgoogle.com While the primary strength of nitroimidazoles lies in their activity against anaerobic bacteria, their efficacy against aerobic Gram-positive and Gram-negative bacteria is less pronounced. nih.gov

Table of Antimicrobial Efficacy for this compound and Related Nitroimidazoles

| Pathogen | Drug | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| Trichomonas vaginalis | This compound | 0.5 - 2 µg/mL | |

| Giardia lamblia | This compound | 1 - 4 µg/mL | |

| Bacteroides fragilis | This compound | 2 - 8 µg/mL | |

| Entamoeba histolytica | Metronidazole | 0.0625 - 0.125 µg/ml nih.gov | |

| Entamoeba histolytica | Tinidazole | 0.0625 - 0.25 µg/ml nih.gov | |

| Bacteroides fragilis | Tinidazole | 0.25 - 4 µg/ml nih.gov | |

| Clostridium difficile | Tinidazole | 0.16 µg/ml nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Metronidazole |

| Tinidazole |

| Neomycin sulfate |

| Prednisolone |

| Secnidazole |

| Ornidazole (B1677491) |

| Ronidazole (B806) |

| Dimetridazole |

| Dehydroemetine |

| Clindamycin |

| Amoxicillin |

| Bismuth |

| Vancomycin |

| Nitazoxanide |

| Miltefosine |

| Paromomycin |

| Furazolidone |

| Povidone iodine |

| Albendazole |

| Mebendazole |

| Quinacrine |

| Azomycin |

| Ceftobiprole |

| Ceftaroline |

| Dalbavancin |

| Oritavancin |

| Omadacycline |

| Tedizolid |

| Delafloxacin |

| Kaempferol |

| Sulfachloropyridazine |

| Nimorazole |

Targeted Pathogen Research in Vaginal Dysbiosis (e.g., Atopobium vaginae)

Bacterial vaginosis (BV) is a condition characterized by a shift in the vaginal microbiota, where beneficial Lactobacillus species are replaced by a diverse array of anaerobic bacteria. Among these, Atopobium vaginae has been identified as a key player, often associated with the formation of resilient biofilms and treatment failures. eco-vector.comnih.gov

Research highlights the importance of targeting A. vaginae for successful BV resolution. Studies have shown that the presence of A. vaginae, often in conjunction with Gardnerella vaginalis, in a biofilm structure can lead to higher rates of BV recurrence. nih.govresearchgate.net

A study investigating a combination therapy for bacterial vaginosis demonstrated a significant reduction in the prevalence of A. vaginae. eco-vector.com In this research, the detection rate of A. vaginae in patients dropped from 93.3% before treatment to 11.1% after treatment with a combination product containing this compound. eco-vector.com This underscores the compound's activity against this critical pathogen in the context of vaginal dysbiosis. The quantity of Gardnerella vaginalis also saw a sharp decrease from 91.1% to 2.2% following the therapy. eco-vector.com

Comparative Efficacy Research with Other Antimicrobial Agents

The therapeutic value of an antimicrobial agent is often assessed by comparing its efficacy to existing treatment options. This compound has been the subject of several studies comparing its performance against other nitroimidazoles, particularly the widely used metronidazole.

Comparison with Metronidazole and Other Nitroimidazoles

This compound and metronidazole share a similar spectrum of activity, targeting anaerobic bacteria and protozoa. However, differences in their chemical structure, specifically the side chain attached to the nitroimidazole ring, can influence their pharmacokinetic and pharmacodynamic properties.

Multiple studies have compared the efficacy of this compound and other nitroimidazoles, such as tinidazole and ornidazole, against metronidazole. A meta-analysis of studies published over four decades concluded that tinidazole is often preferred over metronidazole for managing anaerobic, amoebic, and protozoal infections. dergipark.org.tr Another study found tinidazole to be more effective than metronidazole in treating giardiasis, with a parasitological cure rate of 88.1% for tinidazole compared to 67.2% for metronidazole. pjms.com.pk

In the context of bacterial vaginosis, the comparative efficacy can vary. One study found no significant difference in cure rates between metronidazole and two different dosing regimens of tinidazole. nih.govresearchgate.net Conversely, another trial reported a significantly higher cure rate with low-dose tinidazole compared to metronidazole at the four-week follow-up. researchgate.net

The following table provides an interactive look at the comparative efficacy data from various studies.

| Drug | Condition | Cure Rate | Comparator | Comparator Cure Rate | Reference |

| Tinidazole | Trichomonal Vaginitis | 94% | Metronidazole | 64% | nih.gov |

| Tinidazole | Bacterial Vaginosis | 72.9% | Metronidazole | 82.3% | nih.govresearchgate.net |

| Tinidazole | Giardiasis | 88.1% | Metronidazole | 67.2% | pjms.com.pk |

Evaluation of Activity Against Strains Resistant to Other Nitroimidazoles

The emergence of microbial resistance to antimicrobial agents is a significant clinical challenge. Research has been conducted to evaluate the effectiveness of this compound and other nitroimidazoles against strains that have developed resistance to metronidazole.

Studies have shown that some strains of pathogens, such as Trichomonas vaginalis and Atopobium vaginae, can exhibit resistance to metronidazole. nih.govnih.gov In vitro studies on T. vaginalis isolates clinically resistant to metronidazole revealed that while there is cross-resistance with tinidazole, the minimal lethal concentrations (MLCs) for tinidazole were significantly lower than those for metronidazole. nih.gov This suggests that tinidazole may still be effective in some cases of metronidazole-resistant trichomoniasis. nih.gov

The resistance of A. vaginae to metronidazole is particularly noteworthy. Some studies have reported high levels of resistance, with Minimum Inhibitory Concentrations (MICs) for metronidazole ranging from 8 to over 256 μg/mL. researchgate.netmacmiror.runih.gov This intrinsic resistance is considered a factor in treatment failures for bacterial vaginosis. nih.govresearchgate.net While direct data on this compound's activity against metronidazole-resistant A. vaginae is limited in the provided context, the demonstrated efficacy of this compound-containing regimens in reducing A. vaginae populations suggests its potential utility. eco-vector.com

The development of novel 5-nitroimidazole derivatives has shown promise in overcoming resistance. Certain new compounds have demonstrated activity against metronidazole-resistant T. vaginalis and Giardia duodenalis. nih.gov

The table below presents MIC data for various nitroimidazoles against different pathogens, including resistant strains where data is available.

| Compound | Pathogen | MIC Range (µg/mL) | Note | Reference |

| Metronidazole | Atopobium vaginae | 2 to >256 | Variable susceptibility, with many strains showing high resistance. | nih.govnih.gov |

| Clindamycin | Atopobium vaginae | <0.016 | Highly effective in vitro. | nih.gov |

| Nifuratel | Atopobium vaginae | 0.125 - 1 | Effective in vitro. | researchgate.netmacmiror.ru |

| Metronidazole | Anaerobic Bacteria | Inhibited by 3.1 | General susceptibility of various anaerobic bacteria. | nih.govnih.gov |

| Ornidazole | Anaerobic Bacteria | Inhibited by 3.1 | General susceptibility of various anaerobic bacteria. | nih.govnih.gov |

| Tinidazole | Anaerobic Bacteria | Inhibited by 3.1 | General susceptibility of various anaerobic bacteria. | nih.govnih.gov |

Pharmacological Research and Disposition

Pharmacodynamic Investigations

Pharmacodynamics examines the biochemical and physiological effects of drugs on the body. For Ternidazole, this research focuses on its mechanism of action and the relationship between dosage and response.

Dose-Response Relationship Studies

The dose-response relationship describes how the magnitude of an organism's response is related to the dose of a stimulus or stressor, such as a chemical, after a certain exposure time. wikipedia.org Establishing these relationships is fundamental to determining the safe and effective levels of drugs. wikipedia.org Dose-response curves, which typically plot the dose on the x-axis and the response on the y-axis, are often sigmoidal in shape. wikipedia.org

Observational research can be strengthened by examining potential dose-response relationships that correlate a clinical intervention with a patient outcome. nih.gov However, interpreting these relationships can be complex due to various potential pitfalls, such as confounding by indication and issues with range selection. nih.gov Dose-response assessments are crucial for linking a database of adverse effects to the target human populations at risk. who.int

Molecular and Cellular Pathway Modulation

The primary mechanism of action of this compound involves the disruption of microbial DNA. ontosight.ai As a member of the 5-nitroimidazole class, this compound's nitro group is reduced within the target organism, leading to the formation of reactive nitro radicals. ontosight.ai These highly reactive intermediates then attack the microbial DNA, causing strand breaks and damaging the DNA's helical structure. ontosight.aipatsnap.com This damage impairs essential cellular processes like DNA replication and transcription, ultimately leading to cell death. patsnap.com

This mechanism is particularly effective against anaerobic organisms because the reduction of the nitro group is facilitated under low-oxygen conditions. ontosight.ai The selective toxicity of this compound is attributed to the fact that mammalian cells are less efficient at reducing the nitro group compared to anaerobic microbes and protozoa, which minimizes damage to host tissues. patsnap.com Research has also explored the potential of this compound to modulate other cellular pathways, such as its ability to disrupt mature biofilms of certain pathogens. researchgate.net

Pharmacokinetic Research Methodologies

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug. atrainceu.com These processes collectively determine the drug's concentration at its site of action and, consequently, its therapeutic effect.

Absorption and Distribution Studies

After oral administration, this compound is absorbed relatively quickly. ontosight.ai It belongs to the nitroimidazole class of drugs, which are generally well-absorbed and distributed after being taken orally. nih.gov Studies on related compounds like tinidazole (B1682380) show rapid and complete absorption under fasting conditions. drugbank.com The presence of food can delay the time to reach maximum plasma concentration (Tmax) and slightly decrease the peak concentration (Cmax). drugbank.com

Once in the bloodstream, drugs are distributed throughout the body. atrainceu.com The distribution can be influenced by factors like body composition. atrainceu.com For instance, tinidazole has a low plasma protein binding of 12% and a volume of distribution of approximately 50 L, indicating wide distribution in the body. drugbank.com

Metabolism and Excretion Research (e.g., Enzymatic Pathways, Metabolite Identification)

Drug metabolism is a series of enzymatic reactions that transform a drug into metabolites, which are typically more water-soluble and easier to excrete. openaccessjournals.com The liver is the primary site for the metabolism of many drugs, including nitroimidazoles. ontosight.ainih.gov this compound is metabolized in the liver, and its metabolites are primarily excreted through the urine. ontosight.ai

Research on the related compound tinidazole shows it is significantly metabolized in humans before excretion, mainly by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov The metabolic processes include oxidation, hydroxylation, and conjugation. drugbank.comnih.gov The major drug-related compound found in plasma is tinidazole itself, along with a smaller amount of the 2-hydroxymethyl metabolite. drugbank.comnih.gov this compound hydrochloride has been identified as a hydroxymetabolite of nitroimidazole. medchemexpress.commedchemexpress.com

Excretion studies trace how a compound and its metabolites are eliminated from the body, often through urine and feces. bioivt.comnih.gov For tinidazole, approximately 20-25% of the administered dose is excreted unchanged in the urine, while about 12% is excreted in the feces. drugbank.com

| Parameter | Drug | Value | Reference |

|---|---|---|---|

| Bioavailability (oral) | Metronidazole (B1676534) | >90% | nih.gov |

| Plasma Protein Binding | Tinidazole | 12% | drugbank.com |

| Volume of Distribution | Tinidazole | ~50 L | drugbank.com |

| Primary Metabolism Enzyme | Tinidazole | CYP3A4 | drugbank.comnih.gov |

| Urinary Excretion (unchanged) | Tinidazole | ~20-25% | drugbank.com |

| Fecal Excretion | Tinidazole | ~12% | drugbank.com |

| Half-life | This compound | ~7-12 hours | ontosight.ai |

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Profiles

Deuterium substitution is a technique used in medicinal chemistry to potentially enhance the metabolic profile of a drug. informaticsjournals.co.in Replacing hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down the rate of metabolism, particularly for drugs broken down by pathways involving the cleavage of a C-H bond. informaticsjournals.co.inscienceopen.com

This "deuterium kinetic isotope effect" can lead to several changes in a drug's pharmacokinetic profile, including:

Increased half-life: By slowing metabolism, the drug remains in the body for a longer period. juniperpublishers.com

Increased plasma concentration: Slower metabolism can lead to higher levels of the parent drug in the bloodstream. informaticsjournals.co.in

Reduced formation of toxic metabolites: In some cases, deuteration can shift metabolism away from pathways that produce harmful metabolites. juniperpublishers.com

While this approach shows promise for improving the properties of existing drugs, it is difficult to predict the exact effects of deuterium substitution on the pharmacokinetics of a specific compound without dedicated studies. scienceopen.com The impact on metabolic stability and potential toxicity must be carefully evaluated for each new deuterated entity. informaticsjournals.co.injuniperpublishers.com

Drug Interaction Research

Enzyme-Mediated Drug Interactions (e.g., Cytochrome P450 System)

The cytochrome P450 (CYP) system is a critical family of enzymes primarily located in the liver and small intestine, responsible for the metabolism of a vast number of drugs. medsafe.govt.nznih.gov The biotransformation of drugs by these enzymes can be a major factor in drug-drug interactions, potentially leading to altered drug efficacy or toxicity. nih.gov Of the various isoforms, CYP3A4 is the most abundant and is involved in the metabolism of over 50% of clinically used medicines. medsafe.govt.nztg.org.au

This compound, a nitroimidazole antimicrobial, undergoes biotransformation primarily through the action of CYP3A4. nih.gov The potential for drug interactions is therefore a significant consideration when it is co-administered with other therapeutic agents. The nature of these interactions often involves the induction or inhibition of CYP3A4 activity.

In-vitro research has been conducted to determine the inhibitory potential of this compound on various CYP enzymes. In one study, this compound concentrations up to 75 µg/mL did not demonstrate inhibition of the activities of CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP2E1, or CYP3A4. nih.gov However, the potential for this compound to induce the metabolism of other drugs has not been fully evaluated. nih.gov

Given that this compound's metabolism is dependent on CYP3A4, co-administration with drugs that are potent inhibitors or inducers of this enzyme can alter its plasma concentrations. nih.gov For instance, tinidazole, a chemically related nitroimidazole, is known to have its metabolism significantly affected by such agents. nih.govmedscape.com Potent CYP3A4 inhibitors can decrease the metabolism of drugs like tinidazole, leading to higher serum levels, while inducers can increase their metabolism, potentially reducing efficacy. medscape.comrxlist.com

The following table summarizes potential interactions based on the known effects of various drugs on the CYP3A4 system, which is the primary metabolic pathway for this compound.

medsafe.govt.nzrxlist.comnih.gov| Interacting Drug/Substance | Effect on CYP3A4 | Potential Effect on this compound/Related Nitroimidazoles | Citation |

|---|---|---|---|

| Ketoconazole | Potent Inhibitor | Increases plasma concentrations. | |

| Cimetidine | Inhibitor | Increases plasma concentrations. |

Interactions with Other Antimicrobial Agents and Concomitant Therapies

The interaction of this compound and its related compounds with other drugs extends beyond the cytochrome P450 system. These interactions can be pharmacodynamic in nature or involve other metabolic pathways.

A significant and well-documented interaction for nitroimidazoles is the disulfiram-like reaction that occurs with the concurrent consumption of alcohol. medscape.comrxlist.com This reaction can lead to symptoms such as abdominal cramps, nausea, vomiting, headaches, and flushing. rxlist.com Therefore, alcoholic beverages and preparations containing ethanol (B145695) should be avoided during therapy and for three days after discontinuation. rxlist.com Similarly, psychotic reactions have been reported in patients using the related drug metronidazole concurrently with disulfiram (B1670777); consequently, this compound should not be administered to patients who have taken disulfiram within the last two weeks. rxlist.com

Interactions with anticoagulants have also been noted. The related compound metronidazole has been shown to increase the risk of over-anticoagulation in patients using coumarin (B35378) derivatives like acenocoumarol. rug.nl Tinidazole may also interact with warfarin (B611796) and other oral coumarin anticoagulants. rxlist.com

Furthermore, interactions with cytotoxic agents have been observed. Metronidazole has been found to decrease the clearance of fluorouracil, which can lead to increased toxicity from the chemotherapy agent. rxlist.com If co-administration of this compound and fluorouracil is necessary, monitoring for fluorouracil-associated toxicities is recommended. rxlist.com

This compound is also used in combination therapies for specific indications. For instance, it is a component of topical preparations for bacterial vaginosis, often combined with other agents like neomycin and prednisolone (B192156). There is no information to suggest cross-sensitivity in hypersensitivity reactions between the related compound tinidazole and other antimicrobial agents. nih.gov

The following table details some of the key interactions of this compound and related nitroimidazoles with other therapies.

medscape.comrxlist.com| Interacting Agent | Description of Interaction | Citation |

|---|---|---|

| Ethanol (Alcohol) | Causes a disulfiram-like reaction, including flushing, nausea, and vomiting. | |

| Disulfiram | Concurrent use with related nitroimidazoles can lead to psychotic reactions. |

Resistance Mechanisms and Counter Resistance Strategies

Molecular Basis of Resistance in Protozoa

The molecular underpinnings of resistance to nitroimidazoles in protozoa involve a series of intricate cellular and biochemical alterations. These changes primarily disrupt the activation of the prodrug into its cytotoxic form or enhance the cell's ability to cope with the resulting damage.

The activation of nitroimidazoles is intrinsically linked to the metabolic pathways within anaerobic protozoa. nih.gov The enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) and the electron-transfer protein ferredoxin are key players in this process. nih.gov

In many anaerobic protozoa, resistance to nitroimidazoles has been associated with decreased activity of PFOR. nih.gov This enzyme is crucial for the reductive activation of the nitro group of these drugs, a necessary step for them to become cytotoxic. mdpi.com Studies on metronidazole-resistant organisms have shown that a downregulation of PFOR activity can lead to decreased drug activation. nih.gov This reduction in enzyme activity is often a result of decreased gene expression. mdpi.com

While these findings are well-documented for metronidazole (B1676534), specific studies detailing the impact of PFOR enzyme activity and gene expression on Ternidazole resistance are not extensively available in the current literature. However, given the similar mechanism of action, it is plausible that alterations in PFOR could contribute to this compound resistance.

| Organism | Nitroimidazole Studied | PFOR Activity in Resistant Strain | PFOR Gene Expression in Resistant Strain | Reference |

|---|---|---|---|---|

| Giardia duodenalis | Metronidazole | Downregulated up to fivefold | Decreased | nih.gov |

| Trichomonas vaginalis | Metronidazole | No detectable expression in highly resistant strains | Decreased | nih.gov |

| Entamoeba histolytica | Metronidazole | Not substantially down-regulated | Not significantly altered | nih.gov |

Note: The table above summarizes findings for metronidazole, as specific data for this compound is limited.

Hydrogenosomes are organelles found in some anaerobic protozoa that are central to their energy metabolism and the site of nitroimidazole activation. Alterations in the function of hydrogenosomes can lead to drug resistance. In highly metronidazole-resistant Trichomonas vaginalis, the activity of the hydrogenosome is downregulated, leading to no detectable PFOR or ferredoxin expression. nih.gov This impairment of the organelle's function prevents the activation of the drug.

Resistant organisms may also undergo metabolic shifts to compensate for the altered hydrogenosomal function. These shifts can include an increased reliance on alternative metabolic pathways to generate energy, thereby bypassing the PFOR-ferredoxin pathway. While these mechanisms have been described for other nitroimidazoles, their specific role in this compound resistance requires further investigation.

Nitroreductases are a family of enzymes that can also be involved in the activation of nitroimidazoles. nih.gov A decrease in the activity of these enzymes is another mechanism associated with resistance. bangor.ac.uk The role of nitroreductases in resistance can be complex and may vary between different organisms. nih.gov In some cases, specific nitroreductases are responsible for drug activation, and their inactivation leads to resistance. nih.gov

Other reductase enzymes, such as thioredoxin reductase, have also been implicated in the activation of and resistance to nitroimidazoles. nih.gov Flavin-dependent thioredoxin reductase can reduce 5-nitroimidazole compounds, and impaired flavin metabolism has been linked to high levels of resistance. nih.gov The specific involvement of these various reductases in the context of this compound resistance is an area that warrants further research.

Once activated, nitroimidazoles cause cellular damage, primarily through the generation of DNA-damaging cytotoxic radicals. mdpi.com Consequently, an enhanced capacity for DNA repair could contribute to drug resistance by mitigating the effects of the activated drug. While this is a plausible mechanism, its specific contribution to nitroimidazole resistance in protozoa is not as well-characterized as alterations in drug activation pathways.

Efflux pumps are transmembrane proteins that can actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy. In some bacteria, increased expression of efflux pumps has been associated with nitroimidazole resistance. nih.gov The role of efflux pumps in nitroimidazole resistance in protozoa is an emerging area of study. nih.gov While some studies have investigated the role of efflux pumps in metronidazole resistance, their specific involvement in this compound resistance is yet to be fully elucidated. nih.gov

Role of Pyruvate:Ferredoxin Oxidoreductase (PFOR) and Ferredoxin Alterations

Cross-Resistance Patterns within the Nitroimidazole Class

Cross-resistance, where resistance to one drug confers resistance to other drugs within the same class, is a significant concern for the nitroimidazoles. nih.gov Resistance to metronidazole is often associated with cross-resistance to other 5-nitroimidazoles. nih.gov This is because the mechanisms of action and resistance are often shared among these compounds. For instance, a downregulation of the PFOR-ferredoxin pathway would likely reduce the activation of most, if not all, nitroimidazoles. nih.gov

Studies have demonstrated cross-resistance between metronidazole and tinidazole (B1682380) in Giardia duodenalis. nih.gov While specific studies on cross-resistance patterns involving this compound are limited, the shared chemical scaffold and activation pathway suggest that cross-resistance with other nitroimidazoles is highly probable. The development of novel 5-nitroimidazoles aims to overcome this cross-resistance. nih.gov

| Drug Class | Common Resistance Mechanism | Observed Cross-Resistance | Reference |

|---|---|---|---|

| 5-Nitroimidazoles (e.g., Metronidazole, Tinidazole) | Downregulation of PFOR/ferredoxin pathway | Resistance to metronidazole is often associated with cross-resistance to other 5-nitroimidazoles. | nih.gov |

Note: This table reflects general patterns within the nitroimidazole class, as specific cross-resistance studies involving this compound are not widely available.

Methodologies for Resistance Surveillance and Detection

Surveillance and accurate detection of this compound resistance are critical for effective clinical management and for understanding the epidemiology of resistance. A variety of laboratory methodologies are employed for this purpose, ranging from phenotypic susceptibility testing to advanced molecular profiling.

In vitro Susceptibility Testing Under Varied Environmental Conditions

In vitro susceptibility testing is a cornerstone for determining the resistance profile of a microorganism to an antimicrobial agent. For anaerobic and microaerophilic organisms, against which this compound is active, the environmental conditions of the test can significantly influence the results. nih.gov Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), provide a framework for this testing. mdpi.com

Commonly used methods include agar (B569324) dilution, broth microdilution, and gradient diffusion tests (e.g., E-test). mdpi.comoup.com The agar dilution method is considered the gold standard for surveillance studies of anaerobic bacteria. mdpi.comnih.gov Broth microdilution is also a widely accepted reference method and is more suitable for testing individual clinical isolates. mdpi.comoup.com Gradient tests, like the E-test, are frequently used in clinical laboratories for their practicality in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic. mdpi.com

A critical variable in the susceptibility testing of 5-nitroimidazoles like this compound is the oxygen concentration during incubation. nih.govnih.gov Two distinct resistance phenotypes have been described: anaerobic (oxygen-independent) and aerobic (oxygen-dependent). nih.govmicrobialscreening.com Testing under aerobic conditions often reveals a wider dynamic range between susceptible and resistant isolates, providing a clearer distinction. nih.gov However, anaerobic conditions may better reflect the in vivo environment where the drug is active. Studies have shown that the MICs and Minimum Lethal Concentrations (MLCs) can differ significantly depending on the oxygen levels. nih.gov For instance, one study suggested different MIC breakpoints for metronidazole resistance in Trichomonas vaginalis depending on whether the assay was conducted under aerobic or anaerobic conditions. nih.gov This highlights the necessity of standardizing and clearly reporting the atmospheric conditions used for susceptibility testing to ensure comparable and clinically relevant results. microbialscreening.com

Table 1: Comparison of In Vitro Susceptibility Testing Methods for Anaerobic Bacteria

| Method | Description | Primary Use | Advantages | Disadvantages |

| Agar Dilution | Antimicrobial agent is incorporated into agar medium in serial dilutions. Standardized inocula of test organisms are applied to the plates. mdpi.com | Reference method, large-scale surveillance studies. oup.comnih.gov | Gold standard, high reproducibility, can test multiple isolates simultaneously. mdpi.com | Labor-intensive, not practical for single isolates. nih.gov |

| Broth Microdilution | Serial dilutions of the antimicrobial agent are made in broth in microtiter plates. Each well is inoculated with a standardized organism suspension. oup.com | Routine testing of clinical isolates, multicenter studies. oup.comnih.gov | Commercially available, less labor-intensive than agar dilution, suitable for automation. oup.com | Endpoint determination can be subjective. |

| Gradient Diffusion (E-test) | A plastic strip with a predefined antibiotic gradient is placed on an inoculated agar plate. The MIC is read where the zone of inhibition intersects the strip. mdpi.com | Routine testing in clinical laboratories. mdpi.com | Simple to perform, provides a direct MIC value. nih.gov | More expensive per test than other methods. |

Genomic and Transcriptomic Profiling for Resistance Markers

With the advancement of molecular biology, genomic and transcriptomic analyses have become powerful tools for identifying the genetic basis of antimicrobial resistance. These approaches can identify specific resistance markers, providing insights into the mechanisms of action and facilitating the development of rapid diagnostic tests.

Genomic studies, particularly genome-wide association studies (GWAS), have been used to identify single nucleotide polymorphisms (SNPs) associated with 5-nitroimidazole resistance. nih.gov In organisms like Trichomonas vaginalis, research has identified numerous SNPs linked to metronidazole resistance. nih.govnih.gov These mutations are often found in genes encoding nitroreductases (such as ntr4Tv and ntr6Tv), which are enzymes potentially involved in the activation of the prodrug. nih.govresearchgate.net A mutation leading to a premature stop codon in the ntr6Tv gene, for example, has been associated with resistance. nih.gov The identification of a panel of such SNPs can serve as a valuable set of biomarkers for surveillance and personalized treatment. nih.gov

Transcriptomic profiling, using techniques like RNA sequencing (RNA-seq), compares gene expression levels between resistant and susceptible isolates. mdpi.comnih.gov These studies have revealed that resistance is often multifactorial. nih.govnih.gov In 5-nitroimidazole-resistant strains, common findings include the differential expression of genes involved in several key pathways:

Drug Activation: Downregulation of genes encoding enzymes that activate the nitroimidazole prodrug, such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, and flavin reductase. nih.govnih.gov

Drug Accumulation and Efflux: Upregulation of genes associated with drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the drug from the cell. mdpi.comnih.gov

Detoxification and Stress Response: Changes in the expression of genes involved in managing oxidative stress and detoxifying the activated drug, including nitroreductases and heat shock proteins. nih.govfrontiersin.org

These genomic and transcriptomic approaches provide a deeper understanding of the complex and often redundant pathways that contribute to this compound resistance, moving beyond a single-gene explanation. nih.govnih.gov

Table 2: Selected Genes and Pathways Associated with 5-Nitroimidazole Resistance

| Gene/Pathway | Function | Observation in Resistant Strains | Reference |

| Nitroreductase (ntr) genes (e.g., ntr4, ntr6) | May be involved in drug activation or detoxification. | SNPs and mutations identified, some leading to truncated proteins. | nih.govresearchgate.net |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Key enzyme in anaerobic energy metabolism; involved in drug activation. | Downregulation of gene expression. | nih.govallenpress.com |

| Ferredoxin | Electron transport protein that donates electrons to activate nitroimidazoles. | Downregulation of gene expression. | nih.govallenpress.com |

| Flavin reductase | Reduces flavins, which can then activate nitroimidazoles. | Decreased gene expression and/or enzyme activity. | nih.gov |

| ABC Transporters/Efflux Pumps | Membrane proteins that transport substances, including drugs, out of the cell. | Upregulation of gene expression. | mdpi.comnih.gov |

| Heat Shock Proteins (HSPs) | Chaperone proteins involved in cellular stress response. | Altered expression levels. | frontiersin.org |

Research into Counter-Resistance Strategies and Novel Therapeutic Approaches

The rise of resistance to established drugs like this compound necessitates research into strategies to overcome it and the development of novel therapeutic options. nih.gov Research efforts are multifaceted, focusing on reversing resistance mechanisms, finding alternative antimicrobial agents, and exploring innovative treatment modalities. mellbaou.com

One area of investigation is the development of agents that can reverse resistance. For example, since increased drug efflux is a known resistance mechanism, efflux pump inhibitors (EPIs) are being explored. nih.govftloscience.com These molecules could potentially be used in combination with this compound to restore its efficacy by preventing its removal from the target cell. ftloscience.com Another strategy involves modulating the metabolic pathways of the pathogen to increase susceptibility, such as targeting the glutathione (B108866) synthesis pathway to deplete intracellular levels of this antioxidant, which has been implicated in resistance to some chemotherapeutic agents. nih.gov

The search for novel therapeutic approaches has also yielded several promising avenues:

Antimicrobial Peptides (AMPs): These are naturally occurring molecules with broad-spectrum antimicrobial activity that often act by disrupting cell membranes. Both natural and synthetic AMPs are being investigated as alternatives to traditional antibiotics.

Phage Therapy: This approach uses bacteriophages, which are viruses that specifically infect and kill bacteria, as a highly targeted treatment. liabjournal.comfrontiersin.org Phage therapy is regaining attention as a potential solution for multidrug-resistant infections. frontiersin.org

Nanotechnology: Nanoparticles are being developed as drug delivery systems to enhance the efficacy of existing antibiotics or as antimicrobial agents themselves. liabjournal.com They can overcome resistance mechanisms by, for instance, damaging the cell membrane or generating oxidative stress. liabjournal.com

Combination Therapy: Using multiple drugs simultaneously can enhance efficacy and reduce the likelihood of resistance emerging. nih.gov This can involve combining this compound with another antimicrobial agent or with a resistance-reversing agent. nih.gov

Anti-virulence Strategies: Instead of killing the pathogen, this approach targets its virulence factors, which are molecules that contribute to its pathogenicity. frontiersin.orgconsensus.app By disarming the pathogen without imposing lethal selection pressure, this strategy may slow the development of resistance. consensus.app

These innovative strategies, from repurposing existing drugs to developing entirely new classes of therapeutics, are crucial for addressing the challenge of antimicrobial resistance and ensuring the continued availability of effective treatments for infections. nih.govmdpi.comnih.gov

Preclinical and Clinical Research Findings

In Vitro Research Paradigms

Cell Culture Models for Efficacy and Mechanism Studies

In vitro studies employing cell culture models are fundamental in understanding the cellular and molecular effects of antimicrobial agents. While specific studies detailing the use of HEK-293 (Human Embryonic Kidney 293) cells or macrophage cell lines exclusively for Ternidazole research are not extensively documented in the provided results, the use of such cell lines is a standard approach in pharmacological and toxicological research. HEK-293 cells, for instance, are widely used for their ease of growth and transfection, making them a suitable model for studying drug metabolism and cytotoxicity. nih.govatcc.org Macrophage cell lines are instrumental in investigating the interactions between a drug, a pathogen, and the host's immune response.

Although direct research on this compound with HEK-293 or macrophage lines isn't specified, the broader context of antimicrobial research suggests these models would be used to assess cytotoxicity and the drug's effect on host cells during infection.

Microbiological Assays and Minimum Inhibitory Concentration (MIC) Determinations

Microbiological assays are crucial for determining the antimicrobial spectrum and potency of a compound like this compound. The minimum inhibitory concentration (MIC) is a key parameter derived from these assays, representing the lowest concentration of an antimicrobial that prevents visible growth of a microorganism under controlled in vitro conditions. nih.gov Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically followed for MIC determination.

This compound has demonstrated significant activity against a variety of pathogens. For instance, it is effective against the protozoan Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, which is responsible for giardiasis. It also shows broad-spectrum activity against anaerobic bacteria, including those associated with bacterial vaginosis like Atopobium vaginae.

In a co-culture system designed to mimic the vaginal environment, the MIC of metronidazole (B1676534) (a related nitroimidazole) for T. vaginalis was found to be lower in the presence of Lactobacillus crispatus and Candida albicans compared to monocultures. researchgate.net While this specific study focused on metronidazole, similar methodologies are applicable to this compound to understand its efficacy in a polymicrobial setting.

Table 1: In Vitro Activity of this compound Against Various Pathogens

| Pathogen | Type | Disease Association |

| Trichomonas vaginalis | Protozoan | Trichomoniasis |

| Giardia lamblia | Protozoan | Giardiasis |

| Atopobium vaginae | Bacterium | Bacterial Vaginosis |

| Candida albicans | Fungus | Vaginitis |

This table is generated based on the text and provides an overview of pathogens against which this compound has shown activity.

Proteomic and Metabolomic Approaches in Target Identification

Proteomics and metabolomics are powerful "omics" technologies used to identify drug targets and elucidate mechanisms of action by studying changes in protein and metabolite profiles within a biological system. nih.gov These approaches can reveal how a compound like this compound affects the cellular machinery of a pathogen. mdpi.com

Introducing an exogenous compound can lead to competitive binding to protein receptors, some of which may be enzymes that catalyze metabolic transformations. nih.gov By analyzing the resulting changes in the metabolome, researchers can infer the enzyme targets that interacted with the compound. nih.gov This "bottom-up" approach is valuable for identifying the molecular targets of drugs. nih.gov

While specific proteomic or metabolomic studies focused solely on this compound's target identification were not detailed in the provided search results, the general application of these technologies in drug discovery is well-established. researchgate.netabrf.orgaging-us.com For example, metabolomics can be used to analyze metabolic pathway alterations in pathogens after exposure to this compound, providing insights into its mechanism of action. nih.gov

In Vivo Research Models

Animal Models for Protozoal Infection Studies

Animal models are indispensable for evaluating the efficacy of antiprotozoal drugs in a whole-organism context. Rodent models, such as mice and rats, are commonly used in research on protozoal infections. nih.gov These models allow for the study of host-parasite interactions and the in vivo performance of a drug. criver.com

For protozoal diseases like giardiasis and trichomoniasis, animal models are used to assess the ability of compounds like this compound to clear the infection. criver.comslideshare.net While specific outcomes of this compound in animal models for protozoal infections were not detailed in the search results, the general approach involves infecting the animals with the target protozoan and then administering the drug to evaluate its therapeutic effect. criver.com The effectiveness of the treatment is often determined by measuring the reduction in parasite load. criver.com

Animal Models for Bacterial Infection Studies

Animal models are also critical for studying the in vivo activity of antibacterial drugs. nih.gov A variety of animal models, ranging from rodents to nonhuman primates, have been utilized in the development of antibacterial agents. nih.gov These models are designed to mimic human infections and are used to understand the pathophysiology of the disease and the in vivo efficacy of the drug. mdpi.comfrontiersin.org

In the context of bacterial infections, animal models would be used to evaluate this compound's effectiveness against anaerobic bacteria. For instance, a mouse model of bacterial vaginosis could be used to assess the efficacy of this compound in reducing the vaginal load of relevant bacteria. The design of these studies typically involves inducing an infection in the animal and then treating it with the investigational drug. frontiersin.org

Table 2: Common Animal Models in Antimicrobial Research

| Animal Model | Application in Infection Studies |

| Mouse | Widely used for various bacterial and protozoal infections due to genetic tractability and cost-effectiveness. nih.gov |

| Rat | Used in studies of bacterial pneumonia and other infections. nih.gov |

| Zebrafish | Employed to study the effects of phage therapy and can be a model for infections like those caused by Pseudomonas aeruginosa. mdpi.com |

| Galleria mellonella (Wax Moth Larvae) | Used as an invertebrate model for studying bacterial infections and the efficacy of antimicrobial agents. mdpi.com |

This table is generated based on the text and provides examples of animal models used in infectious disease research.

Clinical Efficacy Studies

Research on this compound in Trichomoniasis Treatment

This compound is a 5-nitroimidazole antimicrobial agent effective against protozoa such as Trichomonas vaginalis, the causative agent of trichomoniasis. ontosight.ai Research on the clinical efficacy of nitroimidazoles, a class to which this compound belongs, has been extensive. While specific clinical trial data for this compound can be limited in contemporary literature, the efficacy of structurally similar nitroimidazoles like tinidazole (B1682380) and metronidazole provides a strong indication of its therapeutic potential.

Clinical studies on tinidazole, for instance, have been well-documented. In 34 published reports encompassing over 2,800 patients, a single 2-gram oral dose of tinidazole demonstrated high efficacy in treating trichomoniasis. rxlist.com Randomized clinical trials have shown that recommended metronidazole regimens result in cure rates of approximately 84%–98%, while tinidazole achieves cure rates of about 92%–100%. rxlist.comcdc.gov Tinidazole is often compared to metronidazole, with some studies suggesting it has a more favorable side effect profile and a longer half-life. cdc.govmedscape.com

A meta-analysis comparing tinidazole and metronidazole showed that 75% of the included studies favored tinidazole in managing protozoal infections like trichomoniasis. dergipark.org.tr In comparative studies assessing cure by culture at one week to one month post-treatment, tinidazole's cure rates ranged from 92% to 100%. rxlist.com When assessed by wet mount 7-14 days after treatment, the cure rates ranged from 80% to 100%. rxlist.com

| Drug | Cure Rate (Culture-Assessed) | Cure Rate (Wet Mount-Assessed) | Source(s) |

| Tinidazole | 92% - 100% | 80% - 100% | rxlist.com |

| Metronidazole | 84% - 98% | Not Specified | cdc.gov |

Research on this compound in Giardiasis Treatment

This compound is indicated for the treatment of giardiasis, an intestinal infection caused by the protozoan Giardia lamblia (also known as Giardia duodenalis). ontosight.ai The efficacy of nitroimidazoles in treating this condition is well-established.

Clinical research highlights the effectiveness of tinidazole, a related compound, as a primary treatment for giardiasis. medscape.com A meta-analysis concluded that a single dose of tinidazole is a superior treatment for giardiasis compared to other therapies, demonstrating a higher clinical cure rate. mdedge.comthe-hospitalist.org In comparison with metronidazole, tinidazole has shown higher cure rates and is often associated with fewer side effects. pjms.com.pk

A randomized controlled clinical trial involving 106 children compared the efficacy of a single dose of tinidazole to a seven-day course of metronidazole. pjms.com.pk The study found a parasitological cure rate of 88.1% for the tinidazole group, which was statistically significantly higher than the 67.2% cure rate observed in the metronidazole group. pjms.com.pk Another clinical trial with 267 children with giardiasis found that a single oral dose of tinidazole resulted in a clinical cure in 75.7% of patients and a parasitological cure in 89.6% of patients. nih.gov

| Drug | Number of Patients | Cure Rate | Study Population | Source(s) |

| Tinidazole (single dose) | 42 | 88.1% (Parasitological) | Children | pjms.com.pk |

| Metronidazole (7-day course) | 64 | 67.2% (Parasitological) | Children | pjms.com.pk |

| Tinidazole (single dose) | Not specified | 75.7% (Clinical), 89.6% (Parasitological) | Children | nih.gov |

| Secnidazole (single dose) | Not specified | 77.3% (Clinical), 91.3% (Parasitological) | Children | nih.gov |

Research on this compound in Amoebiasis Treatment

This compound is effective against Entamoeba histolytica, the protozoan parasite that causes amoebiasis, including intestinal amoebiasis and amoebic liver abscess. ontosight.aidroracle.ai

Clinical trials comparing the efficacy of tinidazole with metronidazole for symptomatic intestinal amoebiasis have demonstrated favorable outcomes for tinidazole. In a randomized trial with 60 adult patients, a 3-day course of tinidazole resulted in a 96.5% cure rate, whereas metronidazole achieved a 55.5% cure rate. nih.gov Furthermore, treatment failure was significantly lower in the tinidazole group (0%) compared to the metronidazole group (26%). nih.gov Another study involving 21 patients with symptomatic intestinal amoebiasis reported a 95% parasitological cure rate with tinidazole treatment. nih.gov Some research also indicates that other nitroimidazoles like ornidazole (B1677491) can achieve high cure rates, comparable to or exceeding that of metronidazole. researchgate.net

| Drug | Number of Patients | Cure Rate | Condition | Source(s) |

| Tinidazole | 29 | 96.5% | Symptomatic Intestinal Amoebiasis | nih.gov |

| Metronidazole | 27 | 55.5% | Symptomatic Intestinal Amoebiasis | nih.gov |

| Tinidazole | 21 | 95% (Parasitological) | Symptomatic Intestinal Amoebiasis | nih.gov |

Research on this compound in Vaginal Dysbiosis and Anaerobic Infections

This compound exhibits broad-spectrum activity against various anaerobic bacteria, making it a therapeutic option for vaginal dysbiosis and other anaerobic infections. Vaginal dysbiosis often involves an overgrowth of anaerobic bacteria such as Atopobium vaginae and Gardnerella vaginalis. researchgate.netreproduct-endo.com

Research has focused on the efficacy of a combination therapy vaginal tablet containing this compound, neomycin sulfate (B86663), nystatin (B1677061), and prednisolone (B192156). researchgate.netreproduct-endo.comijrcog.org This combination has demonstrated high therapeutic efficacy in treating vaginitis caused by Candida albicans, bacterial vaginosis, and Trichomonas vaginalis, as well as mixed infections. ijrcog.org A 2024 study highlighted that this combination therapy led to the eradication of A. vaginae in 92% of nonpregnant women who had experienced reproductive failure. Another study involving 45 women with bacterial vaginosis reported positive outcomes after a 9-day course of treatment with a similar combination drug. eco-vector.com The use of this combined topical therapy resulted in the absence of significant concentrations of facultative and obligate anaerobes in the vaginal microbiota of treated women. researchgate.netreproduct-endo.com Studies have shown that this combination can achieve microbial eradication in 85–90% of cases of vaginal dysbiosis.

Combination Therapy Research and Efficacy Enhancement

The use of this compound in combination with other antimicrobial and anti-inflammatory agents is a strategy to broaden the spectrum of activity and enhance therapeutic efficacy, particularly in mixed infections. europa.euoncotarget.com This approach is especially relevant in the treatment of complex conditions like vaginal dysbiosis, where multiple pathogens may be present. researchgate.netijrcog.org

Adverse Effects and Toxicology Research

The safety profile of nitroimidazoles like this compound has been evaluated through clinical experience and toxicology studies. Research on the related compound tinidazole provides insight into the potential adverse effects. Common side effects reported with tinidazole are generally mild and can include a metallic or bitter taste, nausea, fatigue, dizziness, headache, and dyspepsia. nih.gov